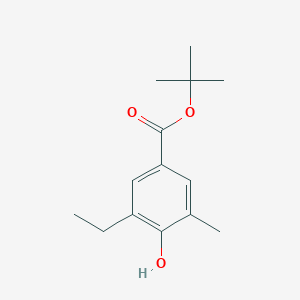
3-Ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester
Cat. No. B8417109
M. Wt: 236.31 g/mol
InChI Key: RJKVEIBUSFLFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08148410B2
Procedure details


To a suspension of 4-benzyloxy-3-ethyl-5-methyl-benzoic acid (10.0 g, 37.0 mmol) in toluene, N,N-dimethylformamide-di-tert. butyl acetal (22.6 g, 111 mmol) is added. The mixture is refluxed for 24 h before another portion of N,N-dimethylformamide-di-tert. butyl acetal (22.6 g, 111 mmol) is added. Refluxing is continued for 3 days and a third portion of N,N-dimethylformamide-di-tert. butyl acetal (22.6 g, 111 mmol) is added. After refluxing for additional 4 days, the mixture is diluted with EA (250 mL), washed with aq. sat. Na2CO3 solution, dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester (9.02 g) as a pale yellow oil, 1H NMR (D6-DMSO): δ 1.16 (t, J=7.5 Hz, 3H), 1.54 (s, 9H), 2.30 (s, 3H), 2.65 (q, J=7.5 Hz, 2H), 4.85 (s, 2H), 7.35-7.40 (m, 1H), 7.43 (t, J=6.8 Hz, 2H), 7.47-7.52 (m, 2H), 7.63 (s, 2H). b) To a solution of 4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester (9.02 g, 27.6 mmol) in THF (50 mL) and ethanol (50 mL), Pd/C (400 mg, 10% Pd) is added. The mixture is stirred at rt under 1 atm of H2. The catalyst is removed by filtration and the filtrate is concentrated. The residue is again dissolved in THF (50 mL) and ethanol (50 m) and treated with Pd/C (400 mg, 10% Pd). The mixture is stirred at rt under 1 atm of H2 for 24 h before the catalyst is again removed by filtration. The filtrate is concentrated and dried to give 3-ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester (7.13 g) as a pale yellow oil; 1H NMR (CDCl3): δ 1.28 (t, J=7.8 Hz, 3H), 1.61 (s, 9H), 2.30 (s, 3H), 2.67 (q, J=7.5 Hz, 2H), 5.13 (s br, 1H), 7.67 (s, 1H), 7.69 (s, 1H). c) 3-Ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester is converted to 3-ethyl-4-[2-hydroxy-3-(2-hydroxy-acetylamino)-propoxy]-5-methyl-benzoic acid tert. butyl ester following the procedures given for (S)-4-(3-amino-2-hydroxypropoxy)-3-ethyl-5-methylbenzonitrile and N—((S)-3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenoxy]-2-hydroxy-propyl)-2-hydroxy-acetamide (step a) only); LC-MS: tR=0.87 min; [M+1]+=368.11; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 1.53 (s, 9H), 2.28 (s, 3H), 2.66 (q, J=7.5 Hz, 2H), 3.17-3.26 (m, 1H), 3.38-3.46 (m, 1H), 3.64-3.75 (m, 2H), 3.83 (d, J=5.5 Hz, 2H), 3.91-3.97 (m, 1H), 5.28 (d, J=5.3 Hz, 1H), 5.54 (t, J=5.5 Hz, 1H), 7.59 (s, 1H), 7.60 (s, 1H), 7.68 (t br, J=5.5 Hz, 1H). d) To a cold (0° C.) solution of 3-ethyl-4-[2-hydroxy-3-(2-hydroxy-acetylamino)-propoxy]-5-methyl-benzoic acid tert. butyl ester (5.94 g, 16.2 mmol) in DCM (100 mL), TFA (5 mL) is added and the mixture is stirred at rt for 2 h. The solvent is removed in vacuo and the residue is dissolved in acetonitrile and separated by prep. HPLC to give the title compound (2.20 g) as a white powder; LC-MS: tR=0.41 min; [M+1]+=312.18.
Name
4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester
Quantity
9.02 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:24])[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([O:14]CC2C=CC=CC=2)=[C:9]([CH2:22][CH3:23])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]>C1COCC1.C(O)C.[Pd]>[C:1]([O:5][C:6](=[O:24])[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([OH:14])=[C:9]([CH2:22][CH3:23])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester
|
|
Quantity
|
9.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=C(C(=C1)C)OCC1=CC=CC=C1)CC)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at rt under 1 atm of H2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is again dissolved in THF (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethanol (50 m) and treated with Pd/C (400 mg, 10% Pd)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at rt under 1 atm of H2 for 24 h before the catalyst
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is again removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=C(C(=C1)C)O)CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.13 g | |
| YIELD: CALCULATEDPERCENTYIELD | 109.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
